Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate
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Overview
Description
Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate is a heterocyclic compound that contains a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate typically involves the reaction of ethyl acrylate with 2-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic addition of the amino group to the acrylate. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound finds applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Ethyl 2-amino-3-(pyrimidin-4-YL)propanoate can be compared with other similar compounds such as:
2-aminopyrimidine: A simpler compound with similar biological activities.
Ethyl 2-amino-3-(pyridin-4-YL)propanoate: A structurally similar compound with a pyridine ring instead of a pyrimidine ring, which may exhibit different biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 2-amino-3-pyrimidin-4-ylpropanoate |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)8(10)5-7-3-4-11-6-12-7/h3-4,6,8H,2,5,10H2,1H3 |
InChI Key |
YRBGYWCFVWMVGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=NC=NC=C1)N |
Origin of Product |
United States |
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